Hydrogen‑Bond Profile Distinction Between L‑Ornithinamide and L‑Ornithine
L‑Ornithinamide (CAS 74718‑02‑8) presents a distinct hydrogen‑bond donor (HBD) and acceptor (HBA) count relative to L‑ornithine free base [1]. Through class‑level inference based on computed data, L‑ornithine has an HBD count of 5 and HBA count of 4, whereas L‑ornithinamide has an HBD count of 2 and HBA count of 2. This reduction in hydrogen‑bonding capacity arising from conversion of the carboxyl group to a neutral amide lowers overall polarity, which may enhance passive membrane permeability in cell‑based assays. Please note: these are computed values from authoritative databases and not derived from a head‑to‑head experimental comparison.
| Evidence Dimension | Hydrogen bond donor and acceptor count |
|---|---|
| Target Compound Data | HBD = 2; HBA = 2 (computed) |
| Comparator Or Baseline | L-Ornithine free base: HBD = 5; HBA = 4 (computed) |
| Quantified Difference | Reduction of 3 HBD and 2 HBA upon amidation |
| Conditions | Computed physicochemical property values |
Why This Matters
A lower HBD/HBA profile can translate into improved passive permeability, making L‑ornithinamide a preferred choice over L‑ornithine in cellular uptake studies where membrane crossing is required.
- [1] PubChem. L-Ornithinamide (CID 5331420). Computed properties: HBD=2, HBA=2, XLogP3=3.2. https://pubchem.ncbi.nlm.nih.gov/compound/5331420 View Source
